2,2'-Bipyridine-4,4'-dicarboxylic acid

Catalog No.
S668008
CAS No.
6813-38-3
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bipyridine-4,4'-dicarboxylic acid

CAS Number

6813-38-3

Product Name

2,2'-Bipyridine-4,4'-dicarboxylic acid

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18)

InChI Key

FXPLCAKVOYHAJA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O

Dye-Sensitized Solar Cells (DSSCs)

One of the most prominent research applications of dcbpy is in DSSCs: . These are photovoltaic cells that utilize dyes to capture sunlight and convert it into electricity. Dcbpy plays a crucial role in DSSCs due to the following properties:

  • Bidentate ligand: The two nitrogen atoms in the bipyridine unit act as Lewis bases, forming strong coordination bonds with metal ions, typically present in the DSSC's semiconductor material (e.g., titanium dioxide). This binding facilitates efficient electron transfer between the dye molecule and the semiconductor, crucial for electricity generation.
  • Carboxylic acid anchoring groups: The presence of carboxylic acid groups at the 4,4' positions allows dcbpy to form ester-like linkages with the nanocrystalline TiO2 thin films commonly used in DSSCs. This chemical anchoring enhances the adsorption stability of the dye molecules on the semiconductor surface, promoting efficient light absorption and charge transfer.
  • Extended conjugation: The carboxylic acid groups contribute to the conjugation of the entire dcbpy molecule, influencing its electronic properties. This extended conjugation allows for efficient exciton (excited state) migration within the molecule, facilitating the injection of the excited electron into the semiconductor film for electricity generation.

Dcbpy is a key component in several high-performing DSSC dyes, including N3, N719, Z907, and K19, achieving energy conversion efficiencies exceeding 10% under simulated sunlight conditions.

Organometallic Chemistry

Dcbpy also finds applications in organometallic chemistry, where it serves as a chelating ligand for various metal ions. The Lewis basic nitrogens and the carboxylic acid groups collaborate to form stable complexes with diverse metals. These complexes exhibit interesting properties and functionalities, making them valuable for various research endeavors, including:

  • Catalysis: Dcbpy-metal complexes can act as catalysts for various chemical reactions, offering potential for developing new and efficient synthetic processes.
  • Material science: Dcbpy-metal complexes can be tailored to possess specific properties, making them suitable for applications in material development, such as creating novel materials with desired optical, electronic, or magnetic characteristics.
  • Biomedical research: Some dcbpy-metal complexes exhibit promising biological activity, prompting research into their potential applications in areas like drug development and disease diagnosis.

2,2'-Bipyridine-4,4'-dicarboxylic acid is an organic compound with the molecular formula C₁₂H₈N₂O₄. This compound features two pyridine rings connected by a carbon chain, with carboxylic acid groups at the 4 and 4' positions of the bipyridine structure. It is recognized for its ability to participate in various

The compound is notable for its redox properties and can undergo various chemical transformations. One significant reaction involves its oxidation from 4,4'-dimethyl-2,2'-bipyridine to yield 2,2'-bipyridine-4,4'-dicarboxylic acid. This transformation typically employs oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions. The general reaction can be summarized as:

4 4 Dimethyl 2 2 bipyridine+Oxidizing Agent2 2 Bipyridine 4 4 dicarboxylic acid\text{4 4 Dimethyl 2 2 bipyridine}+\text{Oxidizing Agent}\rightarrow \text{2 2 Bipyridine 4 4 dicarboxylic acid}

This reaction showcases the compound's ability to serve as a ligand in coordination complexes, enhancing its utility in synthetic organic chemistry .

Research indicates that 2,2'-bipyridine-4,4'-dicarboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial properties and has shown activity against certain bacterial strains. Additionally, its derivatives are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .

The synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid typically involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine using strong oxidizing agents. Common methods include:

  • Oxidation with Potassium Permanganate: This method involves dissolving the starting material in a mixed solvent of water and nitric acid while gradually adding potassium permanganate.
    • Procedure: The reaction mixture is stirred at elevated temperatures (around 80 °C) until completion. The product is then isolated through crystallization from the solution .
  • Oxidation with Potassium Dichromate: In this method, concentrated sulfuric acid is used as a solvent.
    • Procedure: The starting material is added to sulfuric acid and potassium dichromate is introduced slowly while maintaining temperature control. The resulting mixture is then cooled and precipitated to obtain the desired product .
  • Selenium Oxide Method: A more specialized method involves using selenium oxide as an oxidant in a dioxane solvent under reflux conditions .

The applications of 2,2'-bipyridine-4,4'-dicarboxylic acid are diverse:

  • Coordination Chemistry: It serves as a bidentate ligand in metal complexes used for catalysis.
  • Photodynamic Therapy: Its derivatives are investigated for their potential use in treating cancer through light-induced reactions.
  • Organic Synthesis: It acts as an oxidant in various synthetic pathways .

Studies on the interaction of 2,2'-bipyridine-4,4'-dicarboxylic acid with metal ions have revealed its ability to form stable complexes with transition metals. These interactions are crucial for applications in catalysis and materials science. For example, complexes formed with iron have been studied for their electron transfer properties and potential use in solar energy conversion systems .

Several compounds share structural similarities with 2,2'-bipyridine-4,4'-dicarboxylic acid:

Compound NameStructure TypeUnique Features
2,2'-BipyridineBidentate ligandCommonly used in coordination chemistry
4,4'-Dimethyl-2,2'-bipyridineMethylated variantLess polar; used in similar oxidation reactions
1,10-PhenanthrolineBidentate ligandStronger chelating ability; often used in analytical chemistry
3-Hydroxy-2-pyridinoneHydroxy derivativeExhibits different biological activities

The uniqueness of 2,2'-bipyridine-4,4'-dicarboxylic acid lies in its dual carboxylic acid functionality combined with bipyridine structure, which enhances its reactivity and interaction capabilities compared to other similar compounds .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridine-4,4'-dicarboxylic acid

Dates

Modify: 2023-08-15

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